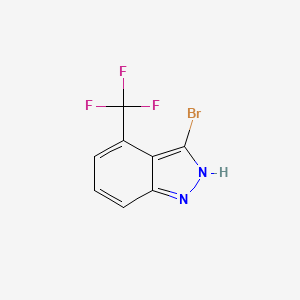

3-Bromo-4-(trifluoromethyl)-1H-indazole

描述

3-Bromo-4-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative featuring a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the indazole core. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing -CF₃ group improves metabolic stability and lipophilicity, critical for drug design .

属性

IUPAC Name |

3-bromo-4-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSKQNJDJIKPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646734 | |

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-21-1 | |

| Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethyl)-1H-indazole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethyl)aniline, which serves as the starting material.

Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the indazole ring.

Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the indazole ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include:

Reaction Temperature: Maintaining an optimal temperature to ensure efficient bromination and cyclization.

Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions

3-Bromo-4-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

Substitution Products: Various substituted indazole derivatives.

Oxidation Products: Oxidized forms of the indazole ring.

Coupling Products: Biaryl compounds and other complex structures.

科学研究应用

3-Bromo-4-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It serves as a precursor in the development of pharmaceutical compounds and drug candidates.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

作用机制

The mechanism of action of 3-Bromo-4-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The indazole ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

相似化合物的比较

Structural and Substituent Position Analysis

The biological and physicochemical properties of indazoles are highly sensitive to substituent positions. Below are key analogues of 3-Bromo-4-(trifluoromethyl)-1H-indazole:

*Similarity scores (0–1 scale) reflect structural resemblance to the reference compound .

Key Observations :

- Positional Effects : The 3-Bromo-4-CF₃ isomer is distinct from 6-Bromo-3-CF₃ (similarity 0.99), where bromine and -CF₃ groups swap positions. This alters electronic distribution, impacting dipole moments and reactivity.

- Fluorine vs. -CF₃ : 3-Bromo-6-fluoro-1H-indazole () replaces -CF₃ with fluorine, reducing steric bulk but retaining electron-withdrawing effects.

Physicochemical Properties

Limited spectral data is available for the target compound, but inferences can be drawn from analogues:

- 6-Bromo-3-(trifluoromethyl)-1H-indazole: Commercial samples exhibit stability in DMSO and methanol, with MS data confirming molecular ion peaks .

- 3-Bromo-6-fluoro-1H-indazole : IR spectra show N-H stretches at ~3364 cm⁻¹ and C-Br vibrations at ~533 cm⁻¹, consistent with brominated indazoles .

- 3-Bromo-4-methyl-7-nitro-1H-indazole (C₈H₆BrN₃O₂): Exhibits a nitro group (IR: 1595 cm⁻¹, C=N) and methyl substituent (¹H-NMR: δ 2.77 ppm) .

Solubility : Trifluoromethyl groups generally enhance lipid solubility, making these compounds more membrane-permeable than hydroxyl or amine derivatives.

生物活性

3-Bromo-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 265.03 g/mol. Its structure includes a bromine atom at the third position and a trifluoromethyl group at the fourth position of the indazole moiety, contributing to its unique chemical properties and biological activities.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

- Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against cancer cell lines. For instance, it has been tested on MCF-7 breast cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

While specific mechanisms of action for this compound remain largely unexplored, its structural characteristics suggest several possible pathways:

- Tubulin Interaction : Similar indazole derivatives have been shown to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells . This suggests that this compound may exert similar effects.

- Antioxidant Activity : The presence of the trifluoromethyl group may contribute to antioxidant properties, although detailed studies are required to confirm this hypothesis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally related compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-7-(trifluoromethyl)-1H-indazole | 0.88 | Different position of bromine and trifluoromethyl groups |

| 6-(Trifluoromethyl)-1H-indazole | 0.83 | Lacks bromine substitution; only trifluoromethyl group |

| 4-Bromo-5-(trifluoromethyl)-1H-indazole | 0.82 | Bromine at a different position; similar trifluoromethyl group |

| 7-Bromo-5-(trifluoromethyl)-1H-indazole | 0.80 | Different positioning affecting reactivity |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antibacterial Efficacy : In a study comparing various indazole derivatives, this compound showed superior antibacterial activity against Klebsiella pneumoniae compared to standard antibiotics.

- Anticancer Activity : Research involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in significant reductions in cell viability and alterations in cell morphology, suggesting effective induction of apoptosis .

- Inflammatory Disease Models : In models simulating inflammatory conditions, derivatives exhibiting similar structures demonstrated effective inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha, hinting at possible applications for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。